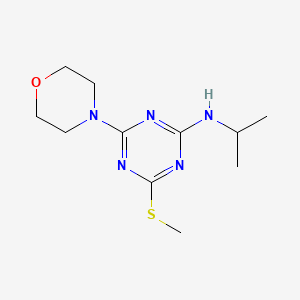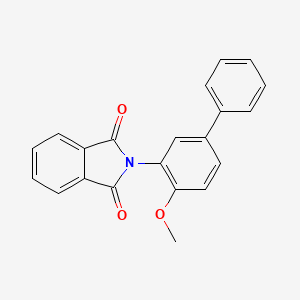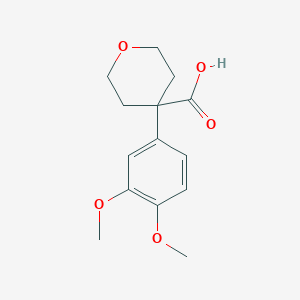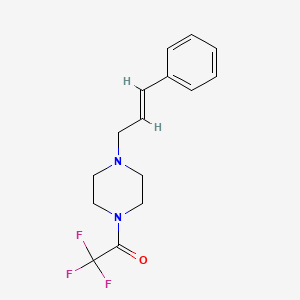![molecular formula C17H17ClN2O2 B5812297 N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5812297.png)
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea, also known as ACPU, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. ACPU has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the endocannabinoid system and other related pathways.
作用机制
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are natural compounds that are similar in structure to the active ingredient in marijuana, THC. They play a key role in regulating various physiological processes, including pain, inflammation, and mood. By inhibiting FAAH, N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea increases the levels of endocannabinoids in the body, leading to a range of effects.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate pain, inflammation, and anxiety in animal models, and it is being investigated as a potential treatment for various medical conditions. N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has also been shown to have antioxidant and neuroprotective effects, making it a valuable tool for studying the effects of oxidative stress and neurodegeneration.
实验室实验的优点和局限性
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has several advantages as a tool for scientific research. It is a potent and selective inhibitor of FAAH, making it a valuable tool for studying the endocannabinoid system and other related pathways. N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is also relatively stable and easy to use in laboratory experiments. However, there are also some limitations to the use of N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea. It can be toxic at high concentrations, and it may have off-target effects on other enzymes and pathways. Careful attention must be paid to the concentration and timing of N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea administration in order to avoid these potential issues.
未来方向
There are several potential future directions for research involving N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea. One area of interest is the development of new drugs based on the structure of N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea that could be used to treat medical conditions. Another area of interest is the investigation of the effects of N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea on other pathways and enzymes, which could lead to new insights into the role of endocannabinoids in the body. Finally, there is a need for further research into the safety and toxicity of N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea, in order to ensure that it can be used safely and effectively in laboratory experiments and potential medical applications.
合成方法
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea can be synthesized through a multi-step process involving the reaction of various chemical reagents. The most commonly used method involves the reaction of 3-acetylphenol with 4-chlorophenethylamine to form N-(3-acetylphenyl)-2-(4-chlorophenethyl)amine, which is then reacted with urea to form N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea. The synthesis of N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is a complex process that requires expertise in organic chemistry and careful attention to detail.
科学研究应用
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is widely used in scientific research as a tool for studying the endocannabinoid system and other related pathways. It has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain, inflammation, and anxiety. N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is also being investigated as a potential treatment for various medical conditions, including chronic pain, epilepsy, and anxiety disorders.
属性
IUPAC Name |
1-(3-acetylphenyl)-3-[2-(4-chlorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(21)14-3-2-4-16(11-14)20-17(22)19-10-9-13-5-7-15(18)8-6-13/h2-8,11H,9-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCYEPPBGPPQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827436 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Acetylphenyl)-3-[2-(4-chlorophenyl)ethyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B5812216.png)



![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5812253.png)


![2-(1-azepanylcarbonyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812278.png)
![4-hydroxy-4-[2-(hydroxyimino)propyl]-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-one oxime](/img/structure/B5812279.png)

![3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5812290.png)


![N-(2,5-dimethoxyphenyl)-2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5812309.png)